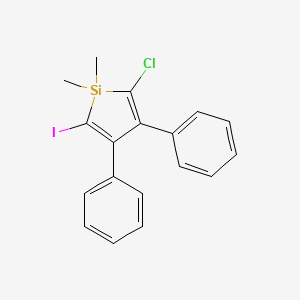
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- is a chemical compound with the molecular formula C18H16ClISi. This compound is a derivative of silacyclopentadiene, which is a silicon-containing analog of cyclopentadiene. The presence of chlorine and iodine atoms, along with the dimethyl and diphenyl groups, makes this compound unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of silacyclopentadiene, which can be obtained through the reaction of dichlorosilane with cyclopentadiene.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Chlorination can be performed using chlorine gas or other chlorinating agents, while iodination can be carried out using iodine or iodinating reagents.
Substitution Reactions: The dimethyl and diphenyl groups are introduced through substitution reactions, where appropriate reagents such as methyl and phenyl lithium compounds are used.
Analyse Des Réactions Chimiques
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silacyclopentadiene derivatives with oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced silacyclopentadiene derivatives.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organolithium compounds.
Applications De Recherche Scientifique
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex silicon-containing molecules. It is also studied for its reactivity and potential use in catalysis.
Biology: Research is being conducted to explore the biological activity of silacyclopentadiene derivatives, including their potential as antimicrobial and anticancer agents.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of silicon-based pharmaceuticals.
Industry: Silacyclopenta-2,4-diene derivatives are explored for their use in materials science, including the development of new polymers and advanced materials.
Mécanisme D'action
The mechanism of action of Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- involves its interaction with molecular targets through various pathways:
Electrophilic Attack: The compound can undergo electrophilic attack on conjugated dienes, leading to the formation of new chemical bonds and products.
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, resulting in the formation of substituted silacyclopentadiene derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, leading to changes in its oxidation state and the formation of new functional groups.
Comparaison Avec Des Composés Similaires
Silacyclopenta-2,4-diene, 2-chloro-5-iodo-1,1-dimethyl-3,4-diphenyl- can be compared with other similar compounds, such as:
Silacyclopenta-2,4-diene, 2,5-bis(4-ethynylphenyl)-1,1-dimethyl-3,4-diphenyl-:
Silacyclopenta-2,4-diene, 2-chloro-1,1-dimethyl-3,4-diphenyl-5-[(2,4,6-trimethylphenyl)ethynyl]: The presence of a trimethylphenyl group introduces steric effects that influence the compound’s chemical behavior.
Cyclopentadiene Derivatives: Compared to cyclopentadiene derivatives, silacyclopentadiene compounds exhibit different reactivity due to the presence of silicon, which can affect their stability and reactivity in various chemical reactions.
Propriétés
Numéro CAS |
686290-23-3 |
|---|---|
Formule moléculaire |
C18H16ClISi |
Poids moléculaire |
422.8 g/mol |
Nom IUPAC |
2-chloro-5-iodo-1,1-dimethyl-3,4-diphenylsilole |
InChI |
InChI=1S/C18H16ClISi/c1-21(2)17(19)15(13-9-5-3-6-10-13)16(18(21)20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clé InChI |
UUOXFEZNELFWBX-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C(=C(C(=C1I)C2=CC=CC=C2)C3=CC=CC=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


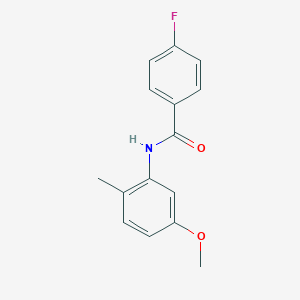
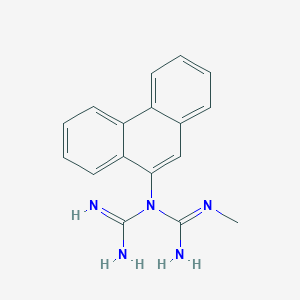
![2-[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetamide](/img/structure/B12537648.png)
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarbothioamide, N,N'-dihexyl-](/img/structure/B12537649.png)
![4-[(4-Aminopyrimidin-2-yl)oxy]-1-(pyridin-3-yl)butan-1-one](/img/structure/B12537652.png)
![N,N'-[(1S,2S)-1,2-Bis(4-chlorophenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12537655.png)
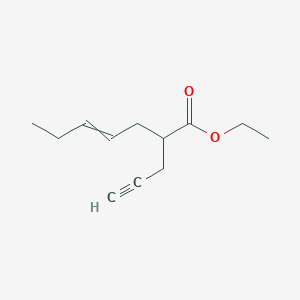
![2-({[(Pyridin-2-yl)methyl]amino}methyl)benzoic acid](/img/structure/B12537665.png)
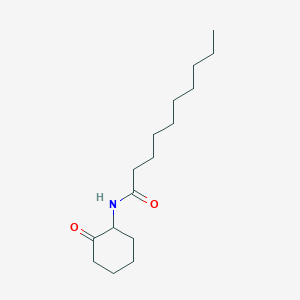


![2-[(Pyridin-4-yl)amino]-2-sulfanylideneacetamide](/img/structure/B12537693.png)
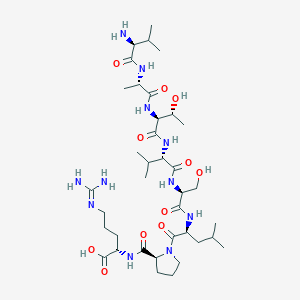
![Ethyl 3-[(2-methylphenyl)amino]propanimidate](/img/structure/B12537703.png)
